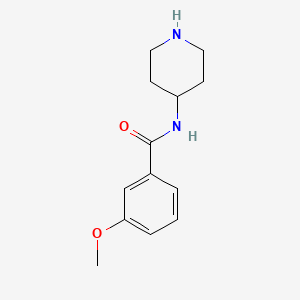

3-Methoxy-N-piperidin-4-yl-benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-methoxy-N-piperidin-4-ylbenzamide |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(9-12)13(16)15-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16) |

InChI Key |

RVNIFQHYLAWJDT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCNCC2 |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCNCC2 |

solubility |

31.4 [ug/mL] |

Origin of Product |

United States |

Contextualization Within Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the design and synthesis of novel compounds with therapeutic potential often rely on the strategic combination of established structural motifs known to interact with biological targets. 3-Methoxy-N-piperidin-4-yl-benzamide serves as a prime example of this molecular architecture, merging a substituted benzamide (B126) with a piperidine (B6355638) moiety. This combination creates a scaffold that can be explored for a variety of biological activities.

The exploration of related structures provides insight into the potential applications of this compound. For instance, research into a series of positional isomers, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has identified them as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.govnih.gov This transporter is crucial for the synthesis of the neurotransmitter acetylcholine (B1216132), and its inhibition is a target for developing treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). nih.gov The study of these related compounds underscores the therapeutic potential that resides in the N-piperidin-4-yl-benzamide core structure.

Overview of Benzamide and Piperidine Scaffolds in Bioactive Compounds

Established Synthetic Routes for N-(piperidin-4-yl)benzamide Derivatives

The synthesis of N-(piperidin-4-yl)benzamide derivatives typically follows a convergent approach, where the benzamide core and the piperidine ring are synthesized or functionalized separately before being coupled. This modular strategy allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Formation of the Benzamide Core

The benzamide core is fundamental to the structure of these compounds and is typically formed from a substituted benzoic acid. For analogues of this compound, this would involve derivatives of 3-methoxybenzoic acid. A common initial step is the activation of the carboxylic acid to facilitate amide bond formation. researchgate.net This can be achieved by converting the benzoic acid into a more reactive species, such as an acyl chloride. For instance, treatment of a substituted benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride can efficiently produce the corresponding benzoyl chloride. researchgate.netmdpi.com This activated intermediate is then ready to react with the piperidine component.

Another approach involves the direct use of the carboxylic acid in a coupling reaction, which requires the use of specific activating agents to promote the formation of the amide bond. arkat-usa.org These methods are discussed in more detail in the section on coupling reactions.

Introduction of the Piperidine Ring and Derivatives

The piperidine moiety is a crucial component that significantly influences the pharmacological properties of the final compound. researchgate.net The introduction of this ring system can be accomplished through various synthetic strategies. A prevalent method involves the use of a commercially available, pre-functionalized piperidine derivative, such as 4-aminopiperidine (B84694) or its N-protected forms (e.g., N-Boc-4-aminopiperidine). The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is often essential to prevent side reactions, like N-acylation of the piperidine ring itself, during the amide bond formation step. researchgate.netresearchgate.net

The synthesis of substituted piperidines can also be achieved through various cyclization reactions. For example, intramolecular reductive amination of δ-amino ketones can yield piperidine rings. nih.gov Hydrogenation of substituted pyridine (B92270) precursors is another widely used method to obtain the saturated piperidine ring. researchgate.netnih.gov This approach is particularly useful for accessing a variety of substitution patterns on the piperidine ring that may not be readily available commercially. Furthermore, stereoselective methods for the synthesis of substituted piperidines, such as those involving chiral auxiliaries or asymmetric catalysis, are crucial for controlling the stereochemistry of the final compounds. nih.govajchem-a.com

Coupling Reactions for Amide Bond Formation

The formation of the amide bond between the benzamide core and the piperidine ring is a critical step in the synthesis of this compound analogues. A variety of coupling reagents have been employed to facilitate this transformation, each with its own advantages in terms of efficiency, mildness of reaction conditions, and suppression of side reactions like racemization. arkat-usa.orgbachem.com

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to enhance reaction rates and minimize racemization. bachem.compeptide.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also highly effective and widely used in both solution-phase and solid-phase synthesis. arkat-usa.orgsigmaaldrich.com These reagents are known for their high coupling efficiency, even with sterically hindered substrates. sigmaaldrich.com

The choice of coupling reagent and reaction conditions, including the solvent and base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)), is crucial for optimizing the yield and purity of the final product. researchgate.net

| Coupling Reagent | Additive(s) | Typical Base | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt, NHS | - | By-product (dicyclohexylurea) is often insoluble, facilitating purification. bachem.compeptide.com |

| Diisopropylcarbodiimide (DIC) | HOBt, HOAt | DIPEA, TEA | By-product (diisopropylurea) is soluble, suitable for solid-phase synthesis. peptide.com |

| BOP | HOBt | DIPEA | High coupling efficiency. arkat-usa.org |

| PyBOP | HOBt | DIPEA | Similar to BOP, often used in solid-phase synthesis. arkat-usa.orgsigmaaldrich.com |

| HBTU | HOBt | DIPEA | Fast reaction rates and low racemization. bachem.comsigmaaldrich.com |

| HATU | HOAt | DIPEA | Highly efficient, especially for difficult couplings. sigmaaldrich.com |

Novel Synthetic Approaches and Route Optimization

One area of innovation is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for various steps, including the formation of heterocyclic cores and coupling reactions. nih.gov For instance, microwave irradiation has been successfully employed in the synthesis of benzofuran-2-carboxamides, a related class of compounds, demonstrating its potential for accelerating the synthesis of complex molecules. nih.gov

Pharmacological Characterization of 3 Methoxy N Piperidin 4 Yl Benzamide and Analogues

In Vitro Pharmacological Studies

The in vitro pharmacological profile of 3-Methoxy-N-piperidin-4-yl-benzamide and its structural analogues has been investigated across a range of central nervous system targets. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of this chemical scaffold. The following sections detail the binding affinity and selectivity of these compounds for various receptor systems.

Analogues of this compound have been identified as potent inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT), a critical protein for controlling cholinergic signaling capacity. Structure-activity relationship (SAR) studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides led to the discovery of ML352 (N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide), a potent and selective CHT inhibitor. nih.govacs.org

In vitro assays using HEK293 cells transfected with human CHT demonstrated that ML352 inhibits choline uptake with high affinity, exhibiting a Kᵢ value of 92 nM. acs.org Further studies in mouse forebrain synaptosomes confirmed this potent inhibition. acs.org The mechanism of inhibition by ML352 was found to be noncompetitive with respect to choline, as it produced a decrease in the maximal transport velocity (Vmax) without altering the substrate affinity (Km). acs.org This suggests an allosteric interaction with the transporter. acs.org

The selectivity of ML352 is a key characteristic. In a broad screening panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, ML352 showed no significant inhibition at a concentration of 10 µM. nih.gov It also lacked inhibitory activity against the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT). acs.org

| Compound | Target | Assay System | Affinity (Kᵢ) | Mechanism |

|---|---|---|---|---|

| ML352 | Human Choline Transporter (CHT) | Transfected HEK293 Cells | 92 nM | Noncompetitive |

The interaction of N-piperidin-4-yl-benzamide analogues with serotoninergic receptors reveals varied affinity and selectivity depending on the specific structural modifications.

For the 5-HT2A receptor, the analogue ACP-103, which contains a N-(1-methylpiperidin-4-yl) core, acts as a potent inverse agonist. It competitively antagonized the binding of [³H]ketanserin to human 5-HT2A receptors with a mean pKᵢ of 9.3 in membrane preparations and 9.70 in whole cells. researchgate.net

A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which share the 3-methoxybenzamide (B147233) moiety with the subject compound but feature a piperazine (B1678402) ring, were evaluated for 5-HT1A affinity. The derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide showed a Kᵢ of 43.1 nM for the 5-HT1A receptor. nih.gov

Furthermore, the highly selective CHT inhibitor ML352, a close analogue, was screened against a wide range of receptors and showed no significant binding to serotonin receptors at a concentration of 10 µM, suggesting that specific structural features are required to confer high affinity for these targets. nih.gov

| Compound/Analogue Class | Target | Affinity (Kᵢ) |

|---|---|---|

| ACP-103 | 5-HT2A | ~0.5 nM (pKᵢ 9.3) |

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | 5-HT1A | 43.1 nM |

Analogues based on the N-piperidin-4-yl-benzamide scaffold have been explored for their affinity toward dopamine receptor subtypes, with many demonstrating high affinity and selectivity, particularly for the D3 and D4 subtypes.

A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides showed high affinity for the D3 receptor. One notable compound, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, displayed a Kᵢ of 0.18 nM for the D3 receptor, with over 200-fold selectivity against D2, D4, and 5-HT1A receptors. nih.gov Another analogue in this series, with a 2-methoxyphenyl piperazine group, had a D3 Kᵢ of 0.44 nM and a D2 Kᵢ of 10.3 nM. nih.gov

For the D4 receptor, piperidine-based analogues have been developed as potent antagonists. Within a series of 1-(butyl)-3,4-dihydroquinolin-2(1H)-one derivatives connected to a piperidine (B6355638) ring, compound 12 (a 4-butylpiperidine (B1281884) derivative) showed a high affinity for the D4 receptor with a pKᵢ of 9.18. mdpi.com This compound was highly selective over D2 (pKᵢ 6.90) and D3 (pKᵢ 7.10) receptors. mdpi.com

As with the serotoninergic system, the broad screening of the CHT inhibitor ML352 indicated a lack of significant activity at dopamine receptors at 10 µM. nih.govacs.org

| Analogue Class/Compound | D2 Affinity (Kᵢ) | D3 Affinity (Kᵢ) | D4 Affinity (Kᵢ/pKᵢ) |

|---|---|---|---|

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | 36.5 nM | 0.18 nM | >100 nM |

| N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-3-methoxybenzamide Analogue | 10.3 nM | 0.44 nM | 4.5 nM |

| Piperidine-quinolinone Analogue (Compound 12) | 125.9 nM (pKᵢ 6.90) | 79.4 nM (pKᵢ 7.10) | pKᵢ 9.18 |

Derivatives of N-piperidin-4-yl-benzamide have been synthesized and evaluated as ligands for opioid receptors, with certain analogues showing exceptional potency and selectivity for the delta (δ) opioid receptor.

A novel class of agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, was found to bind with high affinity to the δ-opioid receptor. nih.gov The lead compound in this series, 6a, exhibited an IC₅₀ of 0.87 nM for the δ receptor and demonstrated very high selectivity over both mu (μ) (μ/δ = 4370) and kappa (κ) (κ/δ = 8590) receptors. nih.gov Structure-activity relationship studies within this class emphasized the importance of substitutions on the aryl group, the piperidine nitrogen, and the amide for balancing potency and selectivity. nih.gov

While the primary focus has been on δ-agonists, other benzamide-containing structures have been investigated as κ-opioid receptor antagonists, indicating the scaffold's versatility. nih.gov

| Compound | Target | Affinity (IC₅₀) | Selectivity (μ/δ) | Selectivity (κ/δ) |

|---|---|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta (δ) Opioid Receptor | 0.87 nM | 4370 | 8590 |

Analogues of this compound where the methoxy (B1213986) group is replaced by other substituents have shown high affinity for sigma (σ) receptors. These receptors are unique binding sites in the central nervous system and peripheral organs.

Specifically, N-(N-benzylpiperidin-4-yl)-halobenzamide derivatives are potent sigma receptor ligands. nih.govnih.gov N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was found to bind to sigma receptors with a Kᵢ of 3.4 nM (in guinea pig brain membranes) and showed high selectivity for the σ₂ subtype over the σ₁ subtype (σ₂/σ₁ = 120). nih.gov Similarly, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been characterized as a high-affinity sigma receptor ligand. nih.gov Further studies on N-methyl piperidine derivatives also yielded compounds with strong to moderate affinity for the σ₁ receptor, with Kᵢ values ranging from 0.54 to 108 nM. unict.it

| Compound | Target | Affinity (Kᵢ) | Selectivity (σ₂/σ₁) |

|---|---|---|---|

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 nM | 120 |

| N-methyl piperidine derivative (12a) | Sigma-1 (σ₁) Receptor | 0.54 nM | >1851 (selective for σ₁) |

Receptor Binding Affinity and Selectivity Studies

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, PLpro, FAK, AKR1C3)

The inhibitory potential of this compound and its structural analogues has been explored against several enzymes, although data remains specific to certain targets and molecular frameworks.

Research into related structures has shown activity against cholinesterases. A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgresearchgate.net Among the tested compounds, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE, with a half-maximal inhibitory concentration (IC50) of 12.55 µM. acgpubs.org Another analogue, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was the most effective inhibitor of BuChE with an IC50 of 17.28 µM and acted as a dual inhibitor of both enzymes. acgpubs.org These findings suggest that the piperidinone scaffold, a core element of some analogues, is a promising framework for developing cholinesterase inhibitors. acgpubs.orgresearchgate.net

Regarding Focal Adhesion Kinase (FAK), a key enzyme in cancer cell progression and metastasis, inhibitors are often based on scaffolds like 2,4-diaminopyrimidine. nih.govresearchgate.net These ATP-competitive inhibitors have demonstrated potent FAK inhibition, with IC50 values in the nanomolar range, and can induce apoptosis and cell cycle arrest in cancer cells. nih.gov While extensive research exists on various FAK-targeting agents, specific inhibitory data for this compound on FAK was not identified in the reviewed literature. nih.govresearchgate.net

Similarly, Aldo-Keto Reductase 1C3 (AKR1C3) is a target in castration-resistant prostate cancer due to its role in androgen biosynthesis. upenn.eduunito.it Research has focused on analogues of flufenamic acid and compounds with a hydroxytriazole scaffold. upenn.eduunito.it Structure-activity relationship (SAR) studies of these analogues revealed that specific substitutions, such as a meta-carboxylic acid group or electron-withdrawing groups on a phenylamino (B1219803) B-ring, are crucial for potent and selective AKR1C3 inhibition. upenn.edu These inhibitors effectively block the production of testosterone (B1683101) in cellular models. upenn.edu However, direct enzymatic inhibition data for this compound against AKR1C3 is not available in the reviewed sources.

No information was found regarding the inhibitory activity of this compound or its analogues on the Papain-like protease (PLpro).

Functional Assays and Cellular Pathway Modulation

A series of N-(piperidin-4-yl)benzamide derivatives have been specifically designed and synthesized as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.govresearchgate.net The HIF-1 pathway is a critical regulator of the cellular response to low oxygen conditions and is implicated in multiple aspects of tumorigenesis. researchgate.net In preliminary in vitro studies, certain benzamide (B126) derivatives, identified as compounds 10b and 10j, were shown to induce the expression of the HIF-1α protein. nih.govresearchgate.net This activation of the HIF-1 pathway is a key mechanism through which these compounds exert their downstream cellular effects. nih.gov

The activation of the HIF-1 pathway by N-(piperidin-4-yl)benzamide analogues directly influences cellular processes of survival and death. nih.govresearchgate.net Compounds 10b and 10j, which induce HIF-1α, also promote the expression of the downstream target gene p21, a well-known cell cycle inhibitor. nih.govresearchgate.net Furthermore, these compounds upregulate the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, thereby promoting tumor cell apoptosis. nih.gov This demonstrates a clear mechanistic link between HIF-1α activation and the induction of programmed cell death. nih.govresearchgate.net

This pro-apoptotic activity is a recurring theme among related heterocyclic compounds. For instance, certain halogenated bis(benzylidene)-4-piperidone curcuminoids, which share the piperidone core, have been shown to cause an increase in reactive oxygen species, leading to apoptosis in melanoma cells and cell cycle arrest. researchgate.net Other studies on benzimidazole (B57391) derivatives have also demonstrated their ability to suppress cell cycle progression and induce apoptosis, further highlighting the potential of these related chemical scaffolds in cancer therapy. mdpi.com

Analogues of this compound have demonstrated significant anti-proliferative activity across various human cancer cell lines. nih.govnih.gov Specifically, N-(piperidin-4-yl)benzamide derivatives 10b and 10j exhibited potent inhibitory bioactivity against the human liver cancer cell line HepG2, with IC50 values of 0.12 µM and 0.13 µM, respectively. nih.gov

Research on other related amide alkaloids has also shown tumor type-selective cytotoxicity. nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (compound 46) showed strong inhibitory activity against the P-glycoprotein (P-gp)-overexpressing multidrug-resistant (MDR) sub-line KBvin, with an IC50 of 4.94 µM. nih.gov Structure-activity relationship studies indicated that a 3,4,5-trimethoxy phenyl substitution was critical for this selective activity. nih.gov Further studies on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives against the colon carcinoma cell line HCT-116 found that 3,4,5-trihydroxy-N-hexyl benzamide had the strongest effect, with an IC50 value of 0.07 µM. orientjchem.org

Table 1: Anti-proliferative Activity of Benzamide and Piperidine Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Source(s) |

|---|---|---|---|

| Compound 10b (N-(piperidin-4-yl)benzamide deriv.) | HepG2 | 0.12 | nih.gov |

| Compound 10j (N-(piperidin-4-yl)benzamide deriv.) | HepG2 | 0.13 | nih.gov |

| Compound 46 (1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine) | KBvin (MDR) | 4.94 | nih.gov |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 | orientjchem.org |

| Gallic Acid (parent compound) | HCT-116 | 0.05 | orientjchem.org |

The Th17 cell pathway and its associated cytokines, particularly Interleukin-17 (IL-17) and IL-23, are critical mediators of inflammation and are implicated in the pathogenesis of several autoimmune diseases. nih.govnih.gov Therapeutic strategies targeting this pathway often involve monoclonal antibodies, such as secukinumab and ixekizumab (anti-IL-17A), or brodalumab (anti-IL-17 receptor), which have shown significant efficacy. nih.govmdpi.com While medicinal plants and their derivatives are being explored for their ability to suppress Th1 and Th17 responses, a review of the scientific literature did not yield specific information on the inhibitory effects of this compound or its direct analogues on IL-17 production or Th17 cell function. orthofyto.com

Analogues of this compound have been identified as novel modulators of acetylcholine (B1216132) (ACh) dynamics. nih.govnih.gov Specifically, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.govnih.gov The CHT is essential for the uptake of choline, the rate-limiting step for ACh synthesis in neurons. nih.gov

Through iterative medicinal chemistry efforts based on a high-throughput screen, the compound ML352 was identified as a potent, selective, and drug-like CHT inhibitor. nih.govnih.gov ML352 acts as a noncompetitive inhibitor of choline transport. nih.gov By blocking the CHT, these compounds can modulate cholinergic signaling capacity, a pathway that is fundamental to numerous physiological and behavioral functions and is implicated in a variety of neurological and psychiatric disorders. nih.gov This represents a distinct mechanism for influencing the cholinergic system compared to traditional acetylcholinesterase inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 3 Methoxy N Piperidin 4 Yl Benzamide Derivatives

Influence of Substitutions on the Benzamide (B126) Moiety

The benzamide portion of the molecule serves as a crucial anchor, and its substitution pattern significantly modulates activity. Key areas of investigation have included the positioning of the methoxy (B1213986) group, the introduction of other functionalities like halogens and methyl groups, and the role of the central amide linker.

Methoxy Group Position and Its Impact on Activity

The position of the methoxy group on the benzamide ring is a critical determinant of biological activity. While the parent compound is a 3-methoxy derivative, related studies on analogous scaffolds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, provide valuable insights. In this series, which acts as inhibitors of the presynaptic choline (B1196258) transporter (CHT), the 4-methoxy group was part of the initial lead scaffold. nih.govnih.gov

Quantum chemical calculations on substituted iodobenzenes offer a theoretical framework for understanding these effects; electron-withdrawing substituents tend to strengthen halogen bonds by deepening the positive electrostatic potential (the σ-hole) on the halogen atom, an interaction that can be extrapolated to other noncovalent interactions. nih.gov The position of these substituents (ortho, meta, or para) significantly perturbs this effect. nih.gov Similarly, the position of the methoxy group—an electron-donating substituent—influences the electronic distribution of the entire benzamide ring, affecting its interaction with target proteins.

Effects of Halogen and Methyl Substitutions on Phenyl Ring

The introduction of halogen and methyl groups onto the phenyl ring has been a key strategy to probe the steric and electronic requirements for activity.

Halogen Substituents: Halogens, being electron-withdrawing, can significantly alter the electronic properties of the phenyl ring. Studies on related benzimidazoles show that halogen substitutions (bromo- and iodo-) influence the crystal packing through intermolecular interactions, which can be critical for receptor binding. mdpi.com For instance, para-substituted compounds may engage in different non-covalent interactions (like C–H···π and π···π stacking) compared to their meta-isomers, which might form halogen···nitrogen and C–H···π contacts. mdpi.com In a series of PDE-1 and -3 inhibitors, a methoxy phenyl group was found to orient itself away from di-metal ions in the enzyme's active site to avoid repulsive interactions, a change that decreased binding affinity tenfold compared to the parent compound. researchgate.net The introduction of a fluorine atom, particularly at the ortho-position of benzamides, has been shown to suppress structural disorder without altering the primary packing motif, which can be beneficial for stable receptor-ligand interactions. acs.org

Methyl Substituents: The methyl group, being a small, lipophilic, and electron-donating substituent, can influence activity through steric effects and by modulating the electronic nature of the aromatic ring. Substitution of a benzyl (B1604629) ring with a methyl group in one series of kappa opioid receptor (KOR) antagonists was found to greatly decrease binding affinity, highlighting the sensitivity of the binding pocket to the size of substituents. researchgate.net

Role of Amide Functionality

The amide bond is a cornerstone of the 3-Methoxy-N-piperidin-4-yl-benzamide scaffold, providing structural rigidity and key hydrogen bonding capabilities. nih.gov Its N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov

SAR studies on related 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that replacing the amide moiety with other functionalities led to significant insights. Within this series, it was discovered that benzylic heteroaromatic amide moieties were the most potent. nih.gov The amide functional group is known to be susceptible to in-vivo enzymatic cleavage, and its replacement with more stable bioisosteres, such as oxadiazoles, has been explored to improve metabolic stability in other compound series. nih.gov In cannabinoid receptor antagonists, replacing the aminopiperidine with simple amide analogues was used to probe the effect of the second nitrogen atom on receptor binding affinity. nih.gov These modifications underscore the central role of the amide linker in orienting the two main structural moieties and in forming direct interactions with the biological target.

Impact of Piperidine (B6355638) Ring Modifications and Substituents

The piperidine ring offers multiple vectors for modification, including the piperidine nitrogen and the carbon atoms of the ring itself. These substitutions are critical for tuning the compound's physicochemical properties and optimizing its fit within the receptor binding pocket.

N-Substitutions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for introducing substituents to explore new interactions and modulate properties like basicity and lipophilicity.

In studies of phenyldihydropyrazolones with a piperidine linker, it was found that apolar moieties, such as aryl or benzyl rings attached to the piperidine nitrogen, yielded the most active compounds against Trypanosoma cruzi. frontiersin.orgnih.gov Conversely, the introduction of more polar substituents like imidazole (B134444) or morpholine (B109124) generally resulted in compounds with significantly lower activity. frontiersin.org This suggests a preference for hydrophobic interactions in the binding site region accommodating the N-substituent. In a series of multi-targeted agents for Alzheimer's disease, N-benzyl substitution on the piperidine ring was found to be superior for cholinesterase inhibition. nih.gov

| Compound | Piperidine N-Substituent (R) | Linker | Biological Target | Activity Notes | Reference |

|---|---|---|---|---|---|

| Analog Series 1 | Aryl or Benzyl | Direct | T. cruzi | Most active compounds | frontiersin.orgnih.gov |

| Analog Series 1 | Imidazole | Direct | T. cruzi | High micromolar activity (less active) | frontiersin.org |

| Analog Series 1 | Morpholine | Direct | T. cruzi | High micromolar activity (less active) | frontiersin.org |

| Analog Series 2 | Benzyl | Direct | Cholinesterases | Superior inhibition | nih.gov |

Substitutions on the Piperidine Ring Carbons

Modifying the carbon skeleton of the piperidine ring can enforce specific conformations and introduce new interaction points. The introduction of chiral centers on the piperidine ring can enhance biological activity and selectivity and improve pharmacokinetic properties. researchgate.net

In one study on BTK inhibitors, a cyclopropylamide substituent was introduced onto the piperidine ring. This modification forced the substituent into a trans conformation, allowing the carbonyl oxygen to form a crucial hydrogen bond with the target enzyme. researchgate.net In a different study, a focused library of N-arylpiperidine-3-carboxamide derivatives was synthesized to probe antimelanoma activity. nih.gov The SAR study revealed that the antiproliferative activity was strongly influenced by electronegative atoms, like fluorine, on an adjacent aryl ring, and that the stereochemistry of the piperidine ring was critical; the S-configuration of one hit compound was over 15-fold more active than the R-configuration. nih.gov These findings highlight the importance of the three-dimensional arrangement of substituents on the piperidine ring for optimal biological effect.

| Compound Series | Piperidine Ring Substitution | Key Finding | Reference |

|---|---|---|---|

| BTK Inhibitors | Cyclopropylamide | Forced a trans conformation, enabling a key H-bond. | researchgate.net |

| Antimelanoma Agents | Carboxamide at C-3 | S-configuration was >15-fold more active than R-configuration. | nih.gov |

| General | Chiral Scaffolds | Can enhance activity, selectivity, and pharmacokinetic properties. | researchgate.net |

Piperidine Ring Conformation and Stereochemistry

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its presence in numerous natural alkaloids and synthetic drugs. researchgate.net Its six-membered saturated heterocyclic structure allows for specific three-dimensional arrangements of substituents, which can significantly influence binding affinity to biological targets. researchgate.net The conformation and substitution pattern of the piperidine moiety in this compound derivatives are critical determinants of their biological activity.

In structure-activity relationship (SAR) studies of related 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the positioning of substituents on the piperidine ring was found to be a key factor for potency. For instance, in the optimization of choline transporter (CHT) inhibitors, moving an N-methylpiperidine substituent from the 4-position of the benzamide's ether linkage to the 3-position was tolerated, but resulted in a compound with diminished activity. nih.gov This highlights that while some flexibility in the substitution pattern is possible, the specific location of functional groups on the piperidine ring is crucial for optimal interaction with the target protein. Computational methods such as molecular docking and molecular dynamics (MD) simulations are often employed to further elucidate the binding interactions and conformational preferences of such piperidine derivatives within the active sites of their targets. researchgate.net

Linker Chemistry and Scaffold Variations

The development of novel therapeutic agents from a lead scaffold like this compound often involves systematic modifications to its core structure and the linker connecting its key pharmacophoric elements. Such alterations are aimed at enhancing potency, selectivity, and pharmacokinetic properties.

The nature and length of the linker region, for example the ether linkage in the related 4-methoxy-3-(piperidin-4-yl)oxy benzamide series, are pivotal for orienting the key binding motifs correctly within the target's active site. Research into inhibitors of the presynaptic choline transporter (CHT) explored variations of the ether-linked piperidine moiety. nih.gov

The SAR around this portion of the molecule was found to be quite narrow. nih.gov While the initial isopropylpiperidine ether was potent, replacing it with larger cyclic groups like cyclohexyl or cyclopentyl resulted in inactive compounds. nih.gov However, certain acyclic ether-linked replacements were tolerated. The introduction of a (2-piperidin-1-yl)ethoxy group maintained significant activity, whereas a 2-morpholinoethoxy substituent led to a roughly 10-fold decrease in potency, indicating a preference for the piperidine ring in this part of the molecule. nih.gov These findings underscore the stringent spatial and electronic requirements of the linker region for maintaining biological activity.

Table 1: Impact of Linker and Side-Chain Variations on CHT Inhibitor Potency

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and electronic properties, is a cornerstone of lead optimization. nih.govresearchgate.net This strategy is employed to enhance potency, improve selectivity, modulate pharmacokinetics, or circumvent patent-protected chemical space. researchgate.netresearchgate.net The amide bond, a key feature of the benzamide scaffold, is a frequent target for bioisosteric replacement due to its potential metabolic instability and influence on membrane permeability. magtech.com.cn

In the context of benzamide derivatives, the amide group can be replaced by a variety of other functionalities. nih.gov Non-classical bioisosteres such as triazoles, ureas, and sulfonamides are recognized replacements that can mimic the hydrogen bonding and conformational properties of the original amide while offering different metabolic profiles. nih.gov For example, the replacement of an amide with a triazole group has been successfully applied in the development of various enzyme inhibitors. nih.gov While specific bioisosteric replacements for the amide in this compound were not detailed in the provided sources, this remains a valid and powerful strategy for the scaffold's further development. The goal of such a replacement is to create a new molecule with similar or improved biological properties compared to the parent compound. cambridgemedchemconsulting.com

Iterative Medicinal Chemistry Efforts and Lead Compound Identification

The discovery of a potent and selective lead compound is rarely a single event, but rather the result of iterative cycles of design, synthesis, and biological testing. This process begins with a "hit" compound, often identified through high-throughput screening, which then undergoes extensive chemical modification to optimize its properties. nih.govnih.gov

The development of ML352, a potent inhibitor of the choline transporter (CHT), serves as an excellent example of this process applied to a scaffold related to this compound. nih.govnih.gov The starting point was a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides identified in a high-throughput screen. nih.gov Initial SAR exploration focused on the amide functionality, revealing that benzylic heteroaromatic amides were the most potent. nih.gov Subsequently, medicinal chemistry efforts turned to the piperidine ether portion of the molecule. nih.gov

This iterative process involved synthesizing and evaluating numerous analogs to build a comprehensive SAR profile. For example, removing the isopropyl group from the piperidine ether led to a significant drop in activity, but replacing it with a smaller methyl group on the piperidine nitrogen (compound 10m) resulted in a compound that was equipotent. nih.gov This compound, based on its potency and drug-like scaffold, was ultimately identified as the lead compound ML352. nih.govnih.gov

Table 2: Iterative Optimization from Hit to Lead Compound

Table of Mentioned Compounds

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand, such as 3-Methoxy-N-piperidin-4-yl-benzamide, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, often quantified as a docking score, which helps in assessing the stability of the ligand-receptor complex. mdpi.com

Protein-Ligand Interaction Mapping

Protein-ligand interaction mapping is a critical component of molecular docking that visualizes the non-covalent interactions between a ligand and a protein's active site. These interactions are fundamental to the ligand's biological activity. For benzamide (B126) derivatives, these interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In studies of similar compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, molecular docking has been instrumental in identifying key interactions within the protein's binding pocket. nih.gov For this compound, a similar analysis would map how its functional groups, including the methoxy (B1213986) group, the amide linkage, and the piperidine (B6355638) ring, interact with the amino acid residues of a target protein.

Hydrogen Bonding and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are the primary drivers of protein-ligand recognition and binding affinity. kubinyi.de The amide group in this compound, for instance, contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a key site for forming hydrogen bonds with a protein. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

The benzene (B151609) and piperidine rings are largely nonpolar and would be expected to participate in hydrophobic interactions with nonpolar amino acid residues in the binding site. The nature and strength of these interactions are crucial for the stability of the complex. kubinyi.de For example, in a study of 4-(N,N-diarylamino)piperidines targeting the δ-opioid receptor, an aspartic acid residue was identified as a key docking point for the piperidinyl cationic amine, highlighting the importance of specific hydrogen bonds. researchgate.net

Table 1: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partner in Protein |

| Amide (N-H) | Hydrogen Bond Donor | Amino acid with oxygen or nitrogen (e.g., Asp, Glu, Gln, Asn) |

| Amide (C=O) | Hydrogen Bond Acceptor | Amino acid with N-H or O-H (e.g., Arg, Lys, Ser, Thr, Tyr) |

| Methoxy (O) | Hydrogen Bond Acceptor | Amino acid with N-H or O-H |

| Benzene Ring | Hydrophobic, π-π stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Piperidine Ring | Hydrophobic, van der Waals | Nonpolar amino acids (e.g., Ala, Val, Leu, Ile) |

This table is illustrative and based on the chemical structure of the compound. Actual interactions would depend on the specific protein target.

Active Site Characterization and Ligand Fit

The characterization of the active site is essential for understanding how a ligand fits and binds. This involves analyzing the shape, size, and chemical environment of the binding pocket. For a molecule like this compound, the flexibility of the piperidine ring and the rotational freedom around the amide bond would allow it to adopt various conformations to achieve an optimal fit within the active site.

Studies on related benzamide derivatives have shown that the orientation of the molecule within the active site is critical for its activity. nih.gov The fit of this compound would be evaluated by how well its shape and chemical properties complement those of the target's binding site, a concept often described as "lock and key" or "induced fit."

Quantum Chemical Studies

Quantum chemical studies, often employing Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of a molecule. nih.gov These methods can be used to determine the molecule's geometry, energy levels, and reactivity.

Optimized Molecular Structure Determination

A fundamental application of quantum chemistry is the determination of a molecule's optimized, or most stable, three-dimensional structure. mdpi.com For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

In a DFT study of a related compound, m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide, the optimized structure was calculated and compared with experimental X-ray diffraction data, showing good agreement. mdpi.com A similar approach for this compound would provide a precise 3D model of the molecule, which is crucial for understanding its interactions and reactivity.

Table 2: Representative Calculated Bond Lengths in a Benzamide Derivative

| Bond | Calculated Bond Length (Å) (B3LYP/6-311G) |

| C=O (carbonyl) | 1.249 |

| C-N (amide) | 1.332 |

| C-C (benzene ring) | 1.391 - 1.407 |

Data from a study on m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide. mdpi.com This data is for a related but different molecule and serves as an example of typical results from such calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, an FMO analysis would identify the regions of the molecule that are most likely to be involved in chemical reactions and charge transfer processes. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interactions. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions with neutral or intermediate potential.

A review of the scientific literature reveals no specific studies that have been published detailing the Molecular Electrostatic Potential (MEP) mapping of this compound. Therefore, a detailed analysis of its electrophilic and nucleophilic regions based on MEP is not available at this time.

Pharmacophore Modeling

Pharmacophore modeling is a crucial method in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model defines the types and spatial relationships of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.

There are currently no published pharmacophore models specifically developed for or based on the structure of this compound in the scientific literature. Consequently, information regarding the key pharmacophoric features of this compound and its potential interactions with biological targets remains uncharacterized.

High-Throughput Screening Techniques and Virtual Screening

High-throughput screening (HTS) and virtual screening are widely used techniques in drug discovery to rapidly assess large libraries of chemical compounds for their potential biological activity against a specific target. HTS involves the physical testing of compounds in biochemical or cell-based assays, while virtual screening utilizes computational methods to predict the binding of compounds to a target protein.

A comprehensive search of the available scientific literature and public screening databases did not yield any studies where this compound was explicitly identified as a hit or included in a high-throughput or virtual screening campaign. While related methoxybenzamide scaffolds have been investigated in various screening programs, no specific data for this compound has been reported.

Preclinical Research on Pharmacokinetic Properties Adme

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

No specific data from in vitro studies on the absorption, distribution, metabolism, and excretion of 3-Methoxy-N-piperidin-4-yl-benzamide were found.

Metabolic Stability (e.g., Human Liver Microsomes, S9 Stability)

There is no available information on the metabolic stability of this compound in human liver microsomes or S9 fractions.

Cytochrome P450 (CYP) Inhibition Assays

No data from cytochrome P450 inhibition assays for this compound are present in the public domain.

Brain Penetration Prediction

There are no published experimental or predictive data regarding the brain penetration potential of this compound.

In Vivo Pharmacokinetic Profiles (Preclinical Animal Models)

No studies detailing the in vivo pharmacokinetic profile of this compound in any preclinical animal models were identified.

Metabolism Pathways (Preclinical)

Information on the preclinical metabolism pathways of this compound is not available.

Identification of Metabolites (if discussed for the compound/analogues)

No metabolites of this compound have been identified in the reviewed literature.

Advanced Research Directions and Therapeutic Implications Preclinical

Investigation in Disease Models (Preclinical)

The versatility of the methoxy-benzamide scaffold is evident in its investigation across several disease models, revealing potential applications in neurology, oncology, and infectious diseases.

The cholinergic system is crucial for functions like memory, attention, and mood, and its disruption is linked to conditions such as Alzheimer's disease, ADHD, and schizophrenia. nih.gov A key, yet underexplored, target in this system is the presynaptic high-affinity choline (B1196258) transporter (CHT), which is vital for the synthesis of the neurotransmitter acetylcholine (B1216132). nih.gov

In this context, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to 3-Methoxy-N-piperidin-4-yl-benzamide, were identified and optimized as potent and selective inhibitors of CHT. nih.govnih.gov Through iterative medicinal chemistry, a compound named ML352 was developed from this series. nih.gov ML352 acts as a potent, noncompetitive inhibitor of CHT, representing a significant advancement from the previously available toxic and non-specific tool compound, hemicholinium-3. nih.gov The development of such inhibitors is considered a promising therapeutic strategy for potentiating cholinergic signaling in disorders like Alzheimer's. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Methoxy (B1213986) Piperidinyl Benzamides as CHT Inhibitors

| Modification Area | Observation | Reference |

|---|---|---|

| Amide Moiety | Benzylic heteroaromatic amides were the most potent. | nih.gov |

| Piperidine (B6355638) Linkage | 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains. | nih.gov |

| Piperidine Substitution | An N-methylpiperidine ether analog (ML352) was equipotent with the N-isopropyl analog. | nih.gov |

| Piperidine Position | Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in lower activity. | nih.gov |

Furthermore, the broader class of benzamides has been historically investigated for neuroleptic (antipsychotic) activity. Studies have shown that specific substitutions on the benzamide (B126) core can lead to potent antagonism of dopamine (B1211576) receptors, a key mechanism for antipsychotic drugs. For instance, certain cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide derivatives have demonstrated significantly higher potency than established antipsychotics like haloperidol (B65202) in preclinical models. nih.gov This suggests that the methoxy-benzamide scaffold is a viable starting point for developing novel treatments for psychosis. nih.gov

The benzamide class of compounds has demonstrated significant potential in oncology research. Studies suggest that their antitumor properties may stem from the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition disrupts key signaling pathways involved in inflammation and cell survival, leading to the suppression of tumor necrosis factor-alpha (TNF-alpha) and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

More specifically, a newly synthesized methoxybenzamide derivative of the anti-inflammatory drug nimesulide (B1678887) has shown potent anticancer activity. nih.gov In preclinical in-vitro models, this compound, referred to as L1, demonstrated significant cytotoxicity against several human cancer cell lines. nih.gov

Table 2: In-Vitro Anticancer Activity of a Nimesulide-Methoxybenzamide Derivative (L1)

| Cancer Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Lung Cancer | H292 | IC₅₀ < 8.8 µM | nih.gov |

| Ovarian Cancer | SKOV3 | IC₅₀ < 8.8 µM | nih.gov |

| Breast Cancer | SKBR3 | IC₅₀ < 8.8 µM | nih.gov |

These findings indicate that methoxybenzamide derivatives are promising candidates for further development as chemotherapeutic agents, potentially acting through mechanisms that overcome resistance to apoptosis. nih.gov

The benzamide scaffold is intrinsically linked to anti-inflammatory effects. Research has established that benzamides and related nicotinamides can exert potent anti-inflammatory actions. nih.gov The primary mechanism is believed to be the inhibition of NF-kappaB at the gene transcription level. nih.gov This action prevents the production of key inflammatory mediators, including TNF-alpha. nih.gov In preclinical studies, N-substituted benzamides like metoclopramide (B1676508) demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov

Other research into related benzamide structures, such as 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives, has confirmed their potential as anti-inflammatory and analgesic agents, with some compounds showing efficacy comparable or superior to the reference drug celecoxib (B62257) in inhibiting COX-2. nih.gov This highlights the broad potential of the benzamide core in developing new treatments for inflammatory conditions. nih.gov

The therapeutic potential of benzamide derivatives extends to infectious diseases, with significant findings in the development of new antibacterial and antitubercular agents.

Antitubercular Activity: Pyrazinamide is a critical first-line drug for treating tuberculosis (TB). rsc.orgnih.gov Inspired by this, researchers have designed and synthesized novel series of benzamide derivatives that have shown significant activity against Mycobacterium tuberculosis. In one study, five compounds from a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides exhibited potent activity, with IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.orgnih.gov Importantly, these active compounds showed no toxicity to human embryonic kidney cells, indicating a favorable selectivity profile. rsc.org

Antimicrobial Activity: Benzamides are also being developed to combat drug-resistant bacteria. PC190723 was one of the first lead benzamide compounds identified with potent anti-staphylococcal activity by targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov Subsequent research has focused on improving the drug-like properties of these benzamide-based FtsZ inhibitors to create agents with superior bactericidal activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Preclinical Anti-Infective Activity of Benzamide Derivatives

| Application | Target Organism/Protein | Key Findings | Reference(s) |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis H37Ra | Novel pyrazinamide-benzamide derivatives showed IC₅₀ values of 1.35–2.18 μM. | rsc.orgnih.gov |

| Antimicrobial | Staphylococcus aureus (MRSA) / FtsZ protein | Benzamide-based inhibitors demonstrate potent bactericidal activity. | nih.gov |

Multi-Target-Directed Ligand Design

The multifactorial nature of complex illnesses, particularly neurodegenerative disorders like Alzheimer's disease, has exposed the limitations of the "one drug-one target" paradigm. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules capable of modulating multiple biological targets involved in the disease cascade. nih.gov

The benzamide scaffold is a valuable component in the design of MTDLs for Alzheimer's disease. Research has moved beyond traditional targets like acetylcholinesterase (AChE) to explore others involved in the disease's pathology. For example, the development of CHT inhibitors from the methoxy piperidinyl benzamide series represents an MTDL-style approach by engaging a less conventional, but highly relevant, therapeutic target. nih.govnih.gov

This strategy is further exemplified by the development of dual-target inhibitors. Researchers have successfully created compounds that potently inhibit both AChE and glycogen (B147801) synthase kinase 3β (GSK3β), another key enzyme implicated in Alzheimer's pathology. researchgate.net While the specific chemical structures may differ, the principle of using a core scaffold to engage multiple targets is a leading strategy in modern drug discovery, and the benzamide framework is well-suited for such applications.

Development as Research Tools and Probes

A crucial outcome of medicinal chemistry efforts is the creation of selective chemical probes—compounds used to study the function of specific proteins and pathways. These tools are essential for validating new drug targets and understanding disease biology.

The investigation into methoxy piperidinyl benzamides as CHT inhibitors provides a prime example of this. The work culminated in the identification of ML352, which was declared a probe compound by the NIH Molecular Libraries Probe Production Centers Network (MLPCN). nih.govnih.gov ML352 represents a potent, selective, and drug-like tool for studying the role of CHT in both normal physiology and in diseases like Alzheimer's, a significant improvement over older, less reliable tools. nih.gov

Similarly, other research programs developing novel benzamide-based ligands, such as GPR52 agonists for neuropsychiatric diseases, have emphasized that their compounds serve as "important pharmacological tools" to investigate receptor activation and signaling. chemrxiv.org The commercial availability of this compound further underscores its utility as a foundational structure for such research endeavors. cymitquimica.comchembk.comchemicalbook.com

Future Research Avenues and Challenges

The exploration of this compound in a preclinical setting is in its nascent stages. Future research will likely be guided by the activities of analogous compounds and the need to address specific challenges in drug development.

Potential Therapeutic Targets and Indications

Initial insights from related molecules suggest that research into this compound could productively focus on several key areas:

Neuropsychiatric and Cognitive Disorders: A study on the closely related "4-methoxy-3-(piperidin-4-yl)oxy benzamides" identified these compounds as inhibitors of the presynaptic choline transporter (CHT). nih.govnih.gov CHT is crucial for the synthesis of the neurotransmitter acetylcholine, which plays a significant role in cognitive functions such as memory and learning. Inhibition of CHT could therefore be a therapeutic strategy for conditions characterized by cholinergic deficits. Future studies should investigate whether this compound exhibits similar activity at CHT and explore its potential in models of cognitive impairment.

Oncology: A patent has described the use of this compound as an intermediate in the synthesis of a pyrimidine (B1678525) derivative designed as a protein kinase inhibitor. google.com Protein kinases are a large family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. This suggests that the benzamide scaffold itself, or derivatives thereof, might possess anti-proliferative properties. Future preclinical studies could involve screening the compound against a panel of cancer cell lines and investigating its mechanism of action, including its potential to inhibit specific protein kinases. google.com

**Challenges and

Considerations for Development**

The path to clinical application for any new chemical entity is fraught with challenges. For this compound, these include:

Target Specificity and Selectivity: A critical step will be to identify the primary biological target(s) of the compound and to assess its selectivity. Off-target effects are a major cause of adverse drug reactions, so a thorough profiling against a broad range of receptors, enzymes, and ion channels will be necessary.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will need to be thoroughly characterized. Poor oral bioavailability, rapid metabolism, or unfavorable distribution could hinder its development.

Chemical Optimization: Should initial studies reveal promising activity, medicinal chemistry efforts will be required to optimize the structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. This could involve synthesizing and testing a series of related analogues.

Q & A

Q. What synthetic routes are commonly employed for 3-Methoxy-N-piperidin-4-yl-benzamide, and what are critical reaction conditions?

The synthesis typically involves multi-step organic reactions, starting with the preparation of a piperidine intermediate and subsequent coupling with a benzoyl chloride derivative. For example:

- Step 1 : Formation of the piperidine-4-amine intermediate via reductive amination or protection/deprotection strategies.

- Step 2 : Coupling with 3-methoxybenzoyl chloride under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane or THF .

- Critical conditions : Strict temperature control (<0°C during acyl chloride addition) and inert atmosphere (N₂/Ar) to prevent side reactions. Yield optimization often requires chromatographic purification (silica gel, CHCl₃:MeOH gradients) .

Q. How is structural characterization of this compound validated in academic research?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm, multiplet) confirm connectivity .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₃H₁₈N₂O₂ .

- X-ray crystallography : If single crystals are obtained (e.g., using SHELX programs for refinement), bond lengths and angles validate stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Hazard mitigation : Avoid contact with strong oxidizers; store in a cool, dry place away from light. For spills, use absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

- Mutagenicity : Limited data exists, but Ames testing for analogous benzamides suggests moderate mutagenic potential. Handle with caution, similar to benzyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Discrepancies often arise from polymorphic forms or solvent purity. A systematic approach includes:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25°C vs. 37°C).

- Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms, which may exhibit differing solubility profiles .

- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous media .

Q. What experimental design considerations are critical for optimizing the yield of this compound in scaled-up syntheses?

- Catalyst screening : Evaluate coupling agents (e.g., HATU vs. EDCI) for efficiency in amide bond formation .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate consumption and minimize byproducts.

- Workflow automation : Continuous flow reactors reduce batch variability and improve reproducibility for large-scale production .

Q. How does the methoxy substituent influence the pharmacological activity of this compound in kinase inhibition studies?

- Structure-activity relationship (SAR) : The methoxy group enhances lipophilicity, improving membrane permeability. However, steric effects may reduce binding affinity to hydrophobic kinase pockets (e.g., Akt isoforms) .

- Comparative assays : Test against des-methoxy analogs using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Q. What methodologies are used to assess the environmental impact of this compound in ecotoxicity studies?

- OECD guidelines : Follow Test No. 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) to determine EC₅₀ values .

- Biodegradation assays : Use activated sludge models (OECD 301F) to evaluate persistence in wastewater .

Data Contradictions and Validation

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers validate decomposition pathways?

- Differential scanning calorimetry (DSC) : Identify endothermic peaks (decomposition onset >150°C) .

- Thermogravimetric analysis (TGA) : Monitor mass loss under nitrogen/air atmospheres to differentiate oxidative vs. pyrolytic degradation .

Application-Oriented Questions

Q. How is this compound utilized as a precursor in medicinal chemistry campaigns?

- Scaffold for analogs : The piperidine moiety is modified to enhance selectivity (e.g., fluorination at C3 for kinase inhibitors) .

- Prodrug development : Esterification of the benzamide group improves bioavailability in preclinical models .

Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound derivatives?

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis markers : Caspase-3/7 activation assays and Annexin V staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.